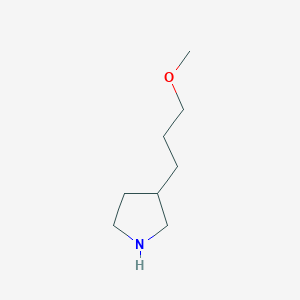

3-(3-Methoxypropyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3-methoxypropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-6-2-3-8-4-5-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZUHWDYRQZMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 3 3 Methoxypropyl Pyrrolidine and Its Analogues

Strategies for De Novo Pyrrolidine (B122466) Ring Formation

The de novo synthesis of the pyrrolidine ring offers a powerful approach to introduce desired substituents at specific positions during the formation of the heterocyclic core. This strategy often provides excellent control over stereochemistry and can be more convergent than functionalization of a pre-formed ring.

Intramolecular Cyclization Reactions for Pyrrolidine Core Assembly

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing an efficient means to construct cyclic systems from acyclic precursors. masterorganicchemistry.comnih.gov The formation of the pyrrolidine ring through this approach involves the creation of a carbon-nitrogen or carbon-carbon bond to close a five-membered ring.

Radical-mediated cyclizations offer a robust method for the formation of C-N bonds in the synthesis of pyrrolidines. The Hofmann-Löffler reaction, also known as the Hofmann-Löffler-Freytag reaction, is a classic example of such a transformation. researchgate.netsigmaaldrich.com This reaction involves the generation of a nitrogen-centered radical from an N-halogenated amine under acidic conditions, typically initiated by heat or UV light. commonorganicchemistry.com This radical then undergoes an intramolecular 1,5-hydrogen atom transfer to generate a carbon-centered radical at the δ-position. The resulting carbon radical is then trapped by the halogen, forming a δ-haloamine, which subsequently undergoes intramolecular nucleophilic substitution upon treatment with a base to yield the pyrrolidine ring. researchgate.netsigmaaldrich.com

The general mechanism for the Hofmann-Löffler reaction is as follows:

Protonation of the N-haloamine in the presence of a strong acid.

Homolytic cleavage of the N-halogen bond to form a nitrogen-centered radical cation.

Intramolecular 1,5-hydrogen atom abstraction by the nitrogen radical to form a more stable carbon-centered radical.

Intermolecular halogen abstraction by the carbon radical to form a δ-haloamine.

Base-mediated intramolecular cyclization (SN2 reaction) to form the pyrrolidine ring. commonorganicchemistry.com

Recent advancements have led to the development of milder conditions for this reaction, expanding its applicability to more complex and sensitive substrates. mnstate.edu For instance, the use of different radical initiators and reaction conditions can improve the efficiency and selectivity of the cyclization. google.com

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrrolidines through intramolecular cyclization. researchgate.netumkc.edu Catalysts based on metals such as palladium, rhodium, iridium, and copper can facilitate the formation of the pyrrolidine ring from appropriately functionalized acyclic precursors under mild conditions and with high selectivity.

For example, palladium-catalyzed intramolecular amination of alkenes (hydroamination) is a well-established method for pyrrolidine synthesis. In this approach, an amine tethered to an alkene undergoes cyclization in the presence of a palladium catalyst, leading to the formation of the pyrrolidine ring. The reaction conditions can often be tuned to control the stereochemistry of the newly formed stereocenters.

Another significant transition metal-catalyzed approach is the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with unsaturated partners, which provides efficient access to pyrrolidine-fused systems. researchgate.net Iridium-catalyzed reductive cyclization has also been shown to be effective for the synthesis of complex pyrrolidine architectures from linear substrates.

| Catalyst System | Precursor Type | Reaction Type | Key Features |

| Palladium(II) Acetate | Aminoalkene | Intramolecular Hydroamination | Good functional group tolerance |

| Rhodium(I) Complexes | Aminoalkene/alkyne | Intramolecular Cyclization | High efficiency in ring construction |

| Iridium(I) Complexes | Amide-tethered alkene | Reductive Cycloaddition | High diastereoselectivity |

| Copper(I/II) Complexes | N-fluoro amides | Intramolecular C-H Amination | Mild reaction conditions |

Intermolecular Approaches, including 1,3-Dipolar Cycloadditions of Azomethine Ylides

Intermolecular reactions, particularly cycloadditions, provide a convergent and highly efficient route to polysubstituted pyrrolidines. Among these, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and widely used methods for the stereocontrolled synthesis of the pyrrolidine ring.

Azomethine ylides are nitrogen-based 1,3-dipoles that react with a wide range of dipolarophiles (typically alkenes) in a concerted [3+2] cycloaddition to furnish a five-membered pyrrolidine ring. This reaction can generate up to four new stereocenters in a single step with a high degree of stereocontrol.

Azomethine ylides can be generated in situ through several methods, including:

Thermal or photochemical ring-opening of aziridines: This method allows for the generation of stereochemically defined azomethine ylides.

Condensation of an α-amino acid with an aldehyde or ketone: This is a common and versatile method for generating non-stabilized azomethine ylides.

Deprotonation of iminium salts: This approach provides access to a variety of azomethine ylide structures.

The versatility of the 1,3-dipolar cycloaddition is further enhanced by the development of catalytic asymmetric variants, which employ chiral metal complexes to induce high enantioselectivity in the formation of the pyrrolidine products.

| Azomethine Ylide Generation Method | Typical Dipolarophile | Key Advantages |

| Thermal ring-opening of aziridines | Electron-deficient alkenes | Stereospecificity |

| Decarboxylative condensation of α-amino acids | Aldehydes, activated alkenes | High convergency, readily available starting materials |

| N-metallation of imines | α,β-Unsaturated esters | Access to diverse ylide structures |

Introduction and Modification of the 3-(3-Methoxypropyl) Side Chain

An alternative synthetic strategy involves the functionalization of a pre-existing pyrrolidine ring at the C-3 position to introduce the desired 3-methoxypropyl side chain. This approach can be advantageous when a suitable pyrrolidine precursor is readily available.

Functionalization of Pre-existing Pyrrolidine Scaffolds at C-3

The direct functionalization of C-H bonds at the C-3 position of a pyrrolidine ring has been an area of active research. However, for the introduction of an alkyl chain such as 3-methoxypropyl, a more common approach involves the use of a pyrrolidine derivative with a functional group at the C-3 position that can be elaborated into the desired side chain.

Common precursors for C-3 functionalization include pyrrolidin-3-one, pyrrolidine-3-carboxylic acid derivatives, and pyrrolidine-3-carbonitrile. researchgate.net These precursors offer a handle for various carbon-carbon bond-forming reactions.

Potential Synthetic Routes for Introducing the 3-Methoxypropyl Side Chain:

Alkylation of a Pyrrolidin-3-one Enolate: A pyrrolidin-3-one can be deprotonated with a suitable base to form an enolate, which can then act as a nucleophile in a reaction with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane). Subsequent reduction of the ketone would yield the desired product.

Grignard Addition to a Pyrrolidin-3-one: A Grignard reagent, such as 3-methoxypropylmagnesium bromide, can be added to a pyrrolidin-3-one. researchgate.net This would be followed by dehydration of the resulting tertiary alcohol and subsequent reduction of the double bond to afford the 3-(3-methoxypropyl)pyrrolidine.

Wittig Reaction on a Pyrrolidin-3-one: A Wittig reagent, such as (3-methoxypropyl)triphenylphosphonium bromide, can react with a pyrrolidin-3-one to form an exocyclic double bond. sigmaaldrich.com Subsequent hydrogenation of the double bond would yield the target compound.

Elaboration of a Pyrrolidine-3-carboxylate: The ester group of a pyrrolidine-3-carboxylate can be reduced to an alcohol, which can then be converted to a leaving group (e.g., tosylate or halide). This can then be displaced by a nucleophile, or converted to an aldehyde for further chain extension reactions.

Modification of Pyrrolidine-3-carbonitrile: The nitrile group of pyrrolidine-3-carbonitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a functional handle for further elaboration to the 3-methoxypropyl side chain through standard organic transformations. researchgate.net

| Precursor | Reaction Type | Reagent | Intermediate |

| Pyrrolidin-3-one | Alkylation | 1-Bromo-3-methoxypropane | 3-(3-Methoxypropyl)pyrrolidin-3-one |

| Pyrrolidin-3-one | Grignard Reaction | 3-Methoxypropylmagnesium bromide | 3-Hydroxy-3-(3-methoxypropyl)pyrrolidine |

| Pyrrolidin-3-one | Wittig Reaction | (3-Methoxypropyl)triphenylphosphonium bromide | 3-(3-Methoxypropylidene)pyrrolidine |

| Pyrrolidine-3-carboxylate | Reduction/Activation/Coupling | Various | 3-(Hydroxymethyl)pyrrolidine |

| Pyrrolidine-3-carbonitrile | Hydrolysis/Reduction | Various | Pyrrolidine-3-carboxylic acid / 3-(Aminomethyl)pyrrolidine |

Strategies for Attaching the Methoxypropyl Group (e.g., via C-C or C-N bond formation)

The introduction of the 3-methoxypropyl substituent onto a pyrrolidine ring can be achieved through various synthetic strategies, primarily involving the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. The choice of strategy often depends on the desired point of attachment on the pyrrolidine scaffold and the availability of starting materials.

Carbon-Nitrogen (C-N) Bond Formation: A direct and common approach for attaching a side chain to the nitrogen atom of the pyrrolidine ring is through N-alkylation. This method involves the reaction of a pyrrolidine derivative with a suitable electrophile, such as 3-methoxypropyl halide (e.g., bromide or chloride), in the presence of a base. The nitrogen atom acts as a nucleophile, displacing the halide to form the C-N bond and yield an N-(3-methoxypropyl)pyrrolidine derivative. This is a foundational technique in the synthesis of N-substituted saturated heterocycles.

Carbon-Carbon (C-C) Bond Formation: To attach the methoxypropyl group to a carbon atom of the pyrrolidine ring, more complex strategies are required. One such method is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which can deliver 3-substituted pyrrolidines. chemrxiv.org This process can create drug-like molecules in a single step from accessible precursors. chemrxiv.org

Another approach involves the reaction of organometallic reagents with electrophilic pyrrolidine precursors. For instance, a 3-methoxypropyl magnesium halide (a Grignard reagent) could be added to an N-protected pyrrolidinone. Subsequent reduction of the resulting hemiaminal or elimination and reduction of the corresponding enamine would yield the desired 3-(3-methoxypropyl)pyrrolidine. Alternatively, addition to an iminium ion derived from a pyrrolidine precursor would also establish the required C-C bond at the C-2 position.

Table 1: Comparison of Bond Formation Strategies for Methoxypropyl Group Attachment

| Strategy | Bond Type | Description | Key Reagents | Advantages |

|---|---|---|---|---|

| N-Alkylation | C-N | Nucleophilic substitution on an alkyl halide by the pyrrolidine nitrogen. | Pyrrolidine, 3-methoxypropyl halide, Base | Direct, often high-yielding for N-substitution. |

| Hydroarylation | C-C | Palladium-catalyzed reaction of N-alkyl pyrrolines with aryl halides. | N-alkyl pyrroline, Aryl halide, Palladium catalyst | Forms C-C bonds directly on the ring. chemrxiv.org |

| Organometallic Addition | C-C | Addition of a 3-methoxypropyl organometallic reagent to a pyrrolidine-based electrophile. | Grignard reagent, Pyrrolidinone/Iminium ion | Versatile for C-substitution at various positions. |

Enantioselective Synthesis of 3-(3-Methoxypropyl)pyrrolidine Derivatives

Achieving stereochemical control is crucial in the synthesis of bioactive molecules, and several enantioselective methods have been developed for preparing chiral pyrrolidine derivatives. researchgate.net These strategies are vital for isolating a specific enantiomer of 3-(3-Methoxypropyl)pyrrolidine, which may exhibit distinct biological properties.

Key approaches to enantioselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary, such as one derived from proline or other chiral amines, can be temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, including organocatalysts and metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. researchgate.net For example, an asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by new pyrrolidine-based organocatalysts, can produce highly functionalized chiral pyrrolidines. researchgate.net

Dynamic Kinetic Resolution: This process can be applied to a racemic mixture of starting materials, where a chiral catalyst selectively reacts with one enantiomer while rapidly equilibrating the other, theoretically allowing for a 100% yield of the desired chiral product. researchgate.net

Starting from the Chiral Pool: Readily available, enantiopure natural products like amino acids (e.g., proline and hydroxyproline) or carbohydrates can serve as starting materials, their inherent chirality being carried through the synthetic sequence. nih.govmdpi.com For instance, (S)-prolinol is a common starting material for synthesizing many pyrrolidine-containing drugs. nih.govmdpi.com

One notable strategy involves the dynamic resolution of chiral organolithium compounds in the presence of a chiral ligand, which has been used to obtain 2-functionalized pyrrolidines with high enantioselectivity. researchgate.net

Multicomponent Reaction (MCR) Approaches to Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, have emerged as powerful tools in organic synthesis. dntb.gov.uanih.gov These reactions are highly efficient, reduce waste, and allow for the rapid generation of molecular diversity, making them ideal for creating libraries of compounds like pyrrolidine derivatives. dntb.gov.uaresearchgate.nettandfonline.comresearchgate.net

A prevalent MCR for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. tandfonline.com This typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid and an aldehyde. This dipole then reacts with a dipolarophile (an alkene or alkyne) to construct the pyrrolidine ring. To synthesize a derivative like 3-(3-methoxypropyl)pyrrolidine using this method, one of the components would need to contain the methoxypropyl moiety. For example, using 4-methoxybutanal as the aldehyde component could potentially incorporate the desired side chain.

MCRs offer significant advantages by constructing complex heterocyclic scaffolds in a single, efficient step, often with the ability to create multiple stereocenters diastereoselectively. nih.gov

Green Chemistry and Sustainable Synthetic Routes to Pyrrolidines (e.g., microwave-assisted organic synthesis)

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing synthetic route design. ajgreenchem.com For pyrrolidine synthesis, a key green technology is microwave-assisted organic synthesis (MAOS). ajgreenchem.comnih.gov

Microwave irradiation offers a more efficient method of energy transfer compared to conventional heating. nih.gov It relies on dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. nih.gov This technique has numerous advantages:

Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor. ajgreenchem.commdpi.com

Increased Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher product yields. ajgreenchem.comnih.gov

Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than traditional oil baths. ajgreenchem.com

Solvent-Free Reactions: MAOS can facilitate reactions under solvent-free ("neat") conditions, which drastically reduces chemical waste and environmental impact. ajgreenchem.com

The application of microwave technology has been shown to accelerate C-N bond formation and has been successfully used in synthesizing various heterocyclic compounds, including pyrrolidine derivatives, with moderate to good yields. mdpi.comnih.gov This alignment with green chemistry principles makes MAOS a preferred method for sustainable synthesis. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrolidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Reference |

|---|---|---|---|

| Heating Mechanism | Conduction/Convection (slow, inefficient) | Dielectric Heating (rapid, direct) | nih.gov |

| Reaction Time | Hours to days | Minutes to hours | mdpi.comnih.gov |

| Energy Consumption | High | Low | ajgreenchem.com |

| Yields | Often lower due to side reactions | Generally higher and cleaner products | nih.gov |

| Environmental Impact | Higher (solvent use, energy) | Lower (potential for solvent-free, energy-efficient) | ajgreenchem.com |

Chemical Reactivity and Transformations of the 3 3 Methoxypropyl Pyrrolidine System

Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 3-(3-methoxypropyl)pyrrolidine is a nucleophilic center, readily participating in reactions with electrophiles. This reactivity is fundamental to the derivatization of this compound.

The lone pair of electrons on the pyrrolidine nitrogen makes it susceptible to attack by electrophiles, leading to the formation of a new bond. A primary example of this is N-alkylation, where an alkyl group is introduced at the nitrogen atom. This reaction is typically achieved by treating 3-(3-methoxypropyl)pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The general mechanism involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide.

The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule. For instance, the introduction of a bulky alkyl group can hinder further reactions at the nitrogen center.

Table 1: Examples of N-Alkylation Reactions of Pyrrolidine Derivatives

| Alkylating Agent | Product | Reaction Conditions |

| Methyl Iodide | 1-Methyl-3-(3-methoxypropyl)pyrrolidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Benzyl Bromide | 1-Benzyl-3-(3-methoxypropyl)pyrrolidine | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) |

| Ethyl Bromoacetate | Ethyl 2-(3-(3-methoxypropyl)pyrrolidin-1-yl)acetate | Base (e.g., NaHCO₃), Solvent (e.g., Acetone) |

Beyond alkylation, the pyrrolidine nitrogen can undergo acylation to form amides. This is typically accomplished by reacting 3-(3-methoxypropyl)pyrrolidine with acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally rapid and proceed under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. N-acylation significantly alters the electronic nature of the nitrogen, reducing its basicity and nucleophilicity due to the electron-withdrawing effect of the carbonyl group.

Other N-functionalizations include reactions with sulfonyl chlorides to yield sulfonamides, and with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These derivatizations provide access to a diverse range of compounds with varied chemical and physical properties.

Table 2: N-Functionalization Reactions of the Pyrrolidine Nitrogen

| Reagent | Functional Group Introduced | Product Class |

| Acetyl Chloride | Acetyl | Amide |

| Benzenesulfonyl Chloride | Benzenesulfonyl | Sulfonamide |

| Phenyl Isocyanate | Phenylcarbamoyl | Urea |

Transformations Involving the 3-Substituted Methoxypropyl Chain

The 3-methoxypropyl side chain offers additional sites for chemical modification, independent of the pyrrolidine nitrogen.

The ether linkage in the methoxypropyl side chain is generally stable but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of a primary methyl ether, the reaction likely follows an S(_N)2 mechanism, resulting in the formation of 3-(3-hydroxypropyl)pyrrolidine and methyl halide. masterorganicchemistry.com The use of Lewis acids, such as boron tribromide (BBr₃), provides an alternative method for ether cleavage under milder conditions. masterorganicchemistry.com

While the propyl chain itself is relatively inert, the introduction of functional groups through synthetic modifications of the starting materials or through reactions on the existing chain can open up further transformative possibilities. For instance, if a hydroxyl group were present on the propyl chain, it could be oxidized to a ketone or a carboxylic acid using standard oxidizing agents like chromic acid or potassium permanganate. youtube.comlibretexts.orgyoutube.com Conversely, a carbonyl group on the side chain could be reduced to an alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov The specific reagents and conditions would depend on the desired transformation and the presence of other functional groups in the molecule.

Computational and Theoretical Investigations of 3 3 Methoxypropyl Pyrrolidine

Conformational Analysis and Energetic Landscapes of Pyrrolidine (B122466) Derivatives

The biological function and reactivity of pyrrolidine derivatives are intrinsically linked to the conformation of the five-membered ring and its substituents. The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described as "envelope" and "twist" forms. The substitution at the 3-position, as in 3-(3-Methoxypropyl)pyrrolidine, significantly influences this conformational preference.

Studies on similar 3-alkyl substituted pyrrolidines can provide insights into the expected energetic landscape. The preference for the substituent to occupy a pseudo-equatorial or pseudo-axial position on the pyrrolidine ring is a critical factor. Generally, bulky substituents favor the pseudo-equatorial position to minimize steric strain. The methoxypropyl group, with its considerable size, would likely follow this trend.

To illustrate the typical energy differences involved in the conformational analysis of a substituted pyrrolidine, the following interactive table presents hypothetical relative energies for different conformers of a model 3-propylpyrrolidine (B47442) system, as might be determined by DFT calculations.

| Conformer | Dihedral Angle (N-C2-C3-C_propyl) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-staggered | 175° | 0.00 | 75 |

| Equatorial-eclipsed | 120° | 1.50 | 10 |

| Axial-staggered | -65° | 2.50 | 5 |

| Axial-eclipsed | 0° | 4.00 | <1 |

Note: This data is illustrative and based on general principles of conformational analysis of substituted cycloalkanes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules, which in turn governs their reactivity. mdpi.com Methods like DFT can be used to calculate a range of electronic properties for 3-(3-Methoxypropyl)pyrrolidine, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. For a pyrrolidine derivative, the HOMO is often localized on the nitrogen atom due to its lone pair of electrons, making it a nucleophilic center. The LUMO, on the other hand, is typically distributed over the sigma anti-bonding orbitals of the ring. The presence of the methoxypropyl substituent would likely have a modest electronic effect on the pyrrolidine ring, primarily inductive in nature.

The MEP provides a visual representation of the charge distribution on the molecular surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For 3-(3-Methoxypropyl)pyrrolidine, the MEP would be expected to show a negative potential around the nitrogen atom and the oxygen atom of the methoxy (B1213986) group, indicating their suitability as sites for electrophilic attack or hydrogen bond acceptance. The N-H proton would exhibit a positive potential, making it a hydrogen bond donor.

The following interactive table summarizes typical electronic properties that could be calculated for a model pyrrolidine derivative using DFT.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | 1.8 D | Indicates overall polarity of the molecule |

| MEP Minimum (on N) | -45 kcal/mol | Electron-rich region, site for electrophilic attack |

| MEP Maximum (on N-H) | +35 kcal/mol | Electron-poor region, site for nucleophilic attack |

Note: These values are representative for a simple pyrrolidine derivative and would vary for 3-(3-Methoxypropyl)pyrrolidine.

Molecular Modeling Approaches to Understanding Intermolecular Interactions

The way a molecule interacts with its environment is crucial for its physical properties and biological activity. Molecular modeling techniques, such as molecular dynamics (MD) simulations, can provide detailed insights into the intermolecular interactions of 3-(3-Methoxypropyl)pyrrolidine in different environments, for instance, in a solvent or interacting with a biological target. mdpi.commdpi.com

The key functional groups in 3-(3-Methoxypropyl)pyrrolidine that can participate in intermolecular interactions are the secondary amine (N-H) of the pyrrolidine ring and the ether oxygen of the methoxypropyl side chain. The N-H group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can both act as hydrogen bond acceptors.

MD simulations can model the dynamic behavior of these hydrogen bonds, including their lifetimes and geometries. nih.gov Furthermore, these simulations can also capture weaker, non-specific interactions such as van der Waals forces and hydrophobic interactions, which would be particularly relevant for the propyl chain of the substituent. Understanding these interactions is critical for predicting properties like solubility and binding affinity to receptors.

The following interactive table provides typical parameters for hydrogen bonds that could be formed by 3-(3-Methoxypropyl)pyrrolidine, based on computational studies of similar functional groups.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Typical Energy (kcal/mol) |

| N-H···O (water) | 2.8 - 3.2 | 150 - 180 | 3 - 5 |

| N-H···N (pyrrolidine) | 3.0 - 3.5 | 140 - 170 | 2 - 4 |

| O(water)···H-N | 2.7 - 3.1 | 160 - 180 | 4 - 6 |

| O(ether)···H-O (water) | 2.8 - 3.2 | 150 - 180 | 2 - 4 |

Note: These are generalized values and the specific parameters would depend on the molecular environment.

In Silico Prediction of Synthetic Accessibility and Reaction Outcomes

The synthesis of a specific pyrrolidine derivative like 3-(3-Methoxypropyl)pyrrolidine can be a complex undertaking. In silico tools and computational models are increasingly being used to predict the feasibility of synthetic routes and the outcomes of chemical reactions, thereby accelerating the process of chemical synthesis. nih.govarxiv.org

For 3-(3-Methoxypropyl)pyrrolidine, retrosynthetic analysis software can be employed to identify potential starting materials and key bond disconnections. arxiv.orgnih.gov These programs often utilize large databases of known chemical reactions and apply machine learning algorithms to suggest plausible synthetic pathways.

Furthermore, quantum chemical calculations can be used to model the reaction mechanisms of key synthetic steps. arxiv.org For instance, the formation of the pyrrolidine ring or the introduction of the 3-(3-methoxypropyl) substituent could be studied to understand the reaction barriers and predict the stereochemical outcome. Such calculations can help in optimizing reaction conditions and choosing the most efficient synthetic strategy.

Machine learning models, trained on vast datasets of chemical reactions, are also emerging as powerful tools for predicting the major products of a reaction given a set of reactants and conditions. researchgate.net These models can assess the likelihood of success for a proposed synthetic step, saving time and resources in the laboratory.

The following interactive table lists some of the computational approaches used for predicting synthetic accessibility and their applications.

| Computational Approach | Application | Example for 3-(3-Methoxypropyl)pyrrolidine Synthesis |

| Retrosynthesis Software | Identification of potential synthetic routes | Suggesting starting materials like a protected pyrrolidone and a methoxypropyl Grignard reagent. |

| Quantum Chemistry (DFT) | Modeling reaction mechanisms and transition states | Calculating the activation energy for the cyclization step to form the pyrrolidine ring. |

| Machine Learning Models | Predicting reaction outcomes and yields | Predicting the success rate of a specific catalytic reaction to introduce the side chain. |

| Database Mining | Searching for known reactions on similar substrates | Finding literature precedents for the alkylation of 3-substituted pyrrolidines. |

Note: The specific predictions would depend on the software and models used.

Applications of 3 3 Methoxypropyl Pyrrolidine As a Synthetic Building Block

Role in the Synthesis of Chiral and Complex Organic Molecules

Substituted chiral pyrrolidines are among the most common heterocyclic structures in biologically active natural and synthetic compounds. mdpi.com The inherent chirality and conformational rigidity of the pyrrolidine (B122466) scaffold make it an excellent starting point for the synthesis of complex organic molecules. 3-(3-Methoxypropyl)pyrrolidine serves as a prime example of a building block that can be integrated into larger, stereochemically rich structures. The development of synthetic methods to access diverse pyrrolidine skeletons is crucial for accelerating drug discovery and exploring the chemical space of nitrogen-containing compounds. nih.gov

As a Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a single, desired stereoisomer of a chiral molecule. whiterose.ac.uk One powerful strategy involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into a non-chiral substrate to direct a subsequent reaction, after which it is removed. While 3-(3-Methoxypropyl)pyrrolidine itself is not chiral, its enantiomerically pure forms can act as chiral building blocks or synthons. rsc.org

When a specific enantiomer of a substituted pyrrolidine is used, it imparts its "handedness" to the synthetic pathway, guiding the formation of new stereocenters in the target molecule. acs.org For instance, the nitrogen atom of the pyrrolidine can be used to form an amide or an enamine, and the steric bulk of the 3-substituent, in this case, the methoxypropyl group, can effectively shield one face of the molecule. This steric hindrance forces incoming reagents to attack from the less hindered face, resulting in a highly diastereoselective transformation. After the desired stereocenter is created, the pyrrolidine unit can be either cleaved or, more commonly, remain as an integral part of the final complex molecule.

Integration into Natural Product Synthesis (e.g., alkaloids)

The pyrrolidine ring is a core component of numerous natural alkaloids, including nicotine, hygrine, and a vast family of pyrrolizidine (B1209537) alkaloids, which are known for their significant biological activities. mdpi.comnih.govwikipedia.org The synthesis of these complex natural products often relies on flexible strategies that utilize pre-functionalized pyrrolidine intermediates. rsc.orgacs.org

3-(3-Methoxypropyl)pyrrolidine represents an ideal synthon for such syntheses. The pyrrolidine nitrogen can participate in cyclization reactions to form bicyclic systems characteristic of pyrrolizidine and indolizidine alkaloids. rsc.org The 3-methoxypropyl side chain offers several advantages:

It can be carried through multiple synthetic steps as a stable ether.

The terminal methoxy (B1213986) group can be chemically modified, for example, by demethylation to reveal a primary alcohol. This alcohol can then be used as a handle for further elaboration, such as oxidation to an aldehyde or coupling to another molecular fragment.

This versatility allows synthetic chemists to build complex substitution patterns and stereochemistry around the core pyrrolidine scaffold, enabling the total synthesis of diverse natural products. acs.org

| Alkaloid Family | Core Structure | Relevance of Substituted Pyrrolidine |

| Pyrrolizidine | Bicyclic [3.3.0] system | Formed by cyclization involving the pyrrolidine nitrogen. nih.govwikipedia.org |

| Tropane | Bicyclic [3.2.1] system | Pyrrolidine derivatives are key precursors in their biosynthesis and synthesis. mdpi.com |

| Nicotine-type | Pyrrolidine linked to another ring | Direct incorporation of a substituted pyrrolidine ring. wikipedia.org |

| Hygrine | 2-substituted pyrrolidine | The side chain at the 3-position can be a precursor to the 2-substituent. mappingignorance.org |

Utility in Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov The goal is to identify "hit" compounds that show activity against a specific biological target. The design of these libraries often relies on a central "scaffold" that can be decorated with various building blocks.

The pyrrolidine ring is a privileged scaffold for combinatorial library design due to its prevalence in known drugs and natural products. frontiersin.orgnih.gov Research has demonstrated the successful synthesis and screening of large, encoded combinatorial libraries of highly functionalized pyrrolidines to find potent enzyme inhibitors. researchgate.net In this context, 3-(3-Methoxypropyl)pyrrolidine is an excellent building block. Its secondary amine allows for coupling to a solid support or to a core structure, while the 3-substituent adds molecular diversity and influences the compound's three-dimensional shape and properties.

A typical combinatorial synthesis using a pyrrolidine scaffold might involve a "split-and-pool" strategy where a set of core molecules is divided, each portion is reacted with a different building block, and then the portions are recombined. By repeating this process, millions of unique compounds can be generated. nih.gov The use of building blocks like 3-(3-Methoxypropyl)pyrrolidine contributes to the library's structural diversity, increasing the chances of discovering novel, biologically active agents. acs.org

| Library Synthesis Step | Role of 3-(3-Methoxypropyl)pyrrolidine | Example Diversity Elements |

| Scaffold Formation | Serves as the core pyrrolidine scaffold. | Not applicable |

| N-Functionalization | The pyrrolidine nitrogen is acylated or alkylated. | Carboxylic acids, sulfonyl chlorides, alkyl halides |

| Side-Chain Modification | The methoxy group could be cleaved and functionalized. | Acylation, etherification |

| Screening | Provides a 3D structure that interacts with biological targets. | Enzyme active sites, protein-protein interfaces |

Precursor in the Development of Advanced Chemical Tools and Probes

Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in living systems. nih.gov The development of effective and specific probes is essential for target validation in drug discovery. Pyrrolidine-based structures are frequently used as the foundation for chemical probes due to their favorable physicochemical properties and their ability to mimic natural ligands. frontiersin.org

3-(3-Methoxypropyl)pyrrolidine serves as an ideal starting point for the synthesis of such chemical tools. The scaffold can be systematically modified to optimize binding affinity and selectivity for a target protein. For example, the methoxypropyl side chain can be altered in length or functionality to explore the binding pocket of an enzyme. The pyrrolidine nitrogen can be used to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which allow for the visualization or isolation of the target protein. acs.org Kainic acid, a pyrrolidine dicarboxylate derivative, is a classic example of a natural product used as a pharmacological probe to study glutamate (B1630785) receptors in the central nervous system. frontiersin.org Similarly, synthetic derivatives originating from precursors like 3-(3-Methoxypropyl)pyrrolidine can be developed to create novel probes for investigating new biological pathways. nih.gov

Emerging Trends and Future Research Perspectives in 3 3 Methoxypropyl Pyrrolidine Chemistry

Integration of Continuous Flow and Automated Synthesis Technologies

The transition from traditional batch processing to more advanced manufacturing techniques is a significant trend in modern organic synthesis.

Continuous Flow Chemistry: Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over batch synthesis, including superior control over reaction parameters, enhanced safety, and improved scalability. mt.comelveflow.com For the synthesis of heterocyclic compounds like pyrrolidines, flow reactors enable precise temperature and pressure control, which can lead to higher yields and cleaner reaction profiles. springerprofessional.deresearchgate.net This technology is particularly well-suited for handling hazardous intermediates or highly exothermic reactions safely. mt.com Researchers have successfully developed continuous flow protocols to create libraries of functionalized pyrrolidines rapidly and with high diastereoselectivity, demonstrating the potential for large-scale applications. researchgate.netrsc.org

Automated Synthesis: Automation is being increasingly integrated with chemical synthesis to accelerate the discovery of new molecules and reactions. Automated platforms using low-volume, non-contact dispensing technology can prepare thousands of different compounds in a miniaturized, high-throughput fashion. nih.govresearchgate.net This approach was used to synthesize over 1,000 iminopyrrolidine derivatives in a fully automated process, showcasing a pipeline from nanoscale scouting to millimole-scale synthesis. nih.gov Such automation reduces errors, increases speed, and generates large datasets that can be leveraged by machine learning algorithms to predict reaction outcomes and discover new chemical transformations. nih.gov

| Advantage | Description | Relevance to Pyrrolidine (B122466) Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Smaller reaction volumes and better containment reduce risks associated with hazardous reagents or exothermic reactions. | Safe handling of unstable intermediates like azomethine ylides used in cycloadditions. | mt.comresearchgate.net |

| Improved Control | Precise control over temperature, pressure, and residence time. | Leads to higher yields, better selectivity, and fewer impurities. | mt.com |

| Scalability | Scaling up production is achieved by running the system for longer periods or by parallelizing reactors ("scaling-out"). | Facilitates gram-scale or larger production of pyrrolidine intermediates. rsc.org | elveflow.comrsc.org |

| Efficiency | Rapid mixing and superior heat transfer accelerate reaction rates. | Synthesis of chiral pyrrolidines can be achieved in seconds to minutes. rsc.org | springerprofessional.dersc.org |

Exploration of Novel Reactivity Patterns and Synthetic Pathways

Beyond optimizing existing methods, a key area of research is the discovery of entirely new ways to construct and modify the pyrrolidine ring.

Cycloaddition Reactions: The [3+2] cycloaddition between an azomethine ylide and an alkene is a classic and powerful method for synthesizing the pyrrolidine core. acs.org Modern research focuses on developing catalytic, asymmetric versions of this reaction to generate densely substituted pyrrolidines with multiple stereocenters in a single step. nih.govacs.org

Ring Contraction and Skeletal Remodeling: An innovative approach involves the "skeletal editing" of more abundant heterocycles. A recently developed photo-promoted ring contraction of pyridines, which are inexpensive bulk chemicals, provides access to complex pyrrolidine derivatives. researchgate.netnih.gov Another emerging area is the "deconstructive functionalization" of the pyrrolidine ring itself, where C–N bonds are strategically cleaved to transform the core framework into other valuable structures. researchgate.net This allows for the conversion of simple pyrrolidines into different ring sizes or even carbocycles, opening up previously inaccessible chemical space. researchgate.net

C–H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy. As mentioned earlier, intramolecular C–H amination, using either metal catalysts or enzymes, is a state-of-the-art method for constructing the pyrrolidine ring from linear azide (B81097) precursors. rsc.orgacs.org This avoids the need for pre-functionalized starting materials, making the synthetic route more efficient.

Advanced Spectroscopic and Structural Elucidation Methodologies in Pyrrolidine Research

Determining the precise three-dimensional structure of complex molecules like 3-(3-Methoxypropyl)pyrrolidine is essential for understanding their properties.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ipb.pt Beyond simple one-dimensional ¹H and ¹³C NMR, advanced two-dimensional techniques like COSY, HSQC, and HMBC are routinely used to establish the connectivity of atoms in complex pyrrolidine derivatives. researchgate.net These methods are crucial for assigning specific proton and carbon signals, especially in densely functionalized rings. ipb.ptrsc.org Furthermore, NMR studies, often in combination with computational analysis, are used to investigate the conformational dynamics of the pyrrolidine ring, which can exist in different puckered forms (e.g., "envelope" or "twist" conformers). nih.gov

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including absolute stereochemistry. nih.gov This technique has been used to study the puckering of the pyrrolidine ring as influenced by substituents, providing definitive proof of its conformation. nih.gov

Mass Spectrometry: Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of a molecule. nist.gov Detailed studies on the fragmentation of substituted pyrrolidines have identified characteristic pathways, which can be used to identify and characterize new derivatives, even in complex mixtures. wvu.eduresearchgate.netniu.edu

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. acs.org Computational studies can predict the relative energies of different conformers, calculate theoretical NMR chemical shifts, and help rationalize the stereochemical outcomes of reactions. researchgate.netresearchgate.net This synergy between computational and experimental techniques provides a much deeper understanding of the structure and reactivity of pyrrolidine derivatives. researchgate.net

| Methodology | Information Obtained | Application in Pyrrolidine Research | Reference |

|---|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity, proton-carbon correlations. | Unambiguous assignment of all ¹H and ¹³C signals in a complex substituted pyrrolidine. | ipb.ptresearchgate.net |

| X-ray Crystallography | Precise 3D structure in the solid state, including absolute configuration. | Determining the puckering of the pyrrolidine ring and the stereochemistry of substituents. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Molecular weight and structural information from fragmentation patterns. | Identifying and confirming the structure of novel pyrrolidine derivatives. | wvu.eduniu.edu |

| Computational Chemistry (DFT) | Conformational analysis, relative energies, theoretical NMR spectra. | Predicting the most stable conformer and understanding stereoselectivity in reactions. | acs.orgresearchgate.net |

常见问题

Q. What are the standard synthetic routes for 3-(3-Methoxypropyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce the methoxypropyl group. For example, coupling pyrrolidine derivatives with 3-methoxypropyl halides or boronic acids under optimized conditions.

- Optimization Parameters :

- Validation : Monitor progress via TLC or HPLC, and purify using column chromatography with gradients (e.g., 5–20% EtOAc/hexane).

Q. Which analytical techniques are most effective for characterizing 3-(3-Methoxypropyl)pyrrolidine?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What safety protocols are critical when handling 3-(3-Methoxypropyl)pyrrolidine in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate organic waste and dispose via certified hazardous waste contractors. Avoid aqueous discharge due to potential environmental toxicity .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and evacuate the area if inhalation occurs .

Advanced Research Questions

Q. How can enantiomeric resolution of 3-(3-Methoxypropyl)pyrrolidine be achieved for chiral studies?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns). Optimize mobile phases (e.g., hexane/isopropanol) for baseline separation .

- Diastereoselective Synthesis : Employ chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) during synthesis to bias stereochemistry .

- Validation : Circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

Q. How do structural modifications to the methoxypropyl group impact biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。